![molecular formula C15H12ClN3O3S2 B2975762 5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 899974-23-3](/img/structure/B2975762.png)
5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
This compound is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It is a part of a new class of FXa inhibitors known as oxazolidinone derivatives . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Synthesis Analysis
The synthesis of this compound involves several steps, including the use of CbzCl, THF, n-BuLi, EtOH/H2O, MsCl, NEt3, CH2Cl2, potassium phthalimide, CH3CN, N,N¢-carbonyldiimidazole (CDI), DMAP, MeNH2, MeOH, N2H4âH2O, and pyridine .Molecular Structure Analysis
The X-ray crystal structure of the compound in complex with human FXa has been determined . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The compound is a potent and selective inhibitor of FXa . It does not affect related serine proteases such as thrombin, trypsin, plasmin, FVIIa, FIXa, FXIa, urokinase, and activated protein C at concentrations up to 20 íM .Scientific Research Applications
Antithrombotic Agent
This compound is a highly potent and selective, direct Factor Xa inhibitor with excellent in vivo antithrombotic activity . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Oral Bioavailability
The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . This makes it a promising candidate for oral administration .
Treatment of Infectious Diseases
The compound’s heterocyclic nuclei give it high chemotherapeutic values and act as a remedy for the development of novel drugs . This makes it potentially useful in the treatment of various infectious diseases .
Development of New Drugs
Imidazole, a component of this compound, has become an important synthon in the development of new drugs . Its broad range of chemical and biological properties make it a valuable tool in drug discovery .
Antibacterial Activity
Derivatives of this compound show different biological activities such as antibacterial activity . This suggests potential applications in the development of new antibacterial agents .
Antitumor Activity
The compound’s derivatives also exhibit antitumor activity , indicating potential applications in cancer therapy .
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is Factor Xa, a key enzyme in the coagulation cascade . This enzyme plays a crucial role in blood clotting, converting prothrombin into thrombin, which then acts to convert fibrinogen into fibrin, forming a blood clot .
Mode of Action
5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide interacts with Factor Xa through the neutral ligand chlorothiophene . This interaction occurs in the S1 subsite of Factor Xa, inhibiting the enzyme’s activity and preventing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing the formation of blood clots .
Biochemical Pathways
The inhibition of Factor Xa by 5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By preventing the conversion of prothrombin to thrombin, the compound disrupts this pathway, reducing the formation of fibrin and ultimately, the formation of blood clots .
Pharmacokinetics
The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for 5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide . .
Result of Action
The result of the action of 5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is the prevention of blood clot formation . By inhibiting Factor Xa, the compound disrupts the coagulation cascade, reducing the formation of fibrin and ultimately, the formation of blood clots . This makes it a potential therapeutic agent for the prevention and treatment of thromboembolic diseases .
Action Environment
The efficacy and stability of 5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide can be influenced by various environmental factors These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature.
Future Directions
properties
IUPAC Name |
5-chloro-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S2/c1-19-14(20)8-6-12(17-19)10-2-4-11(5-3-10)18-24(21,22)15-9-7-13(16)23-15/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDRBZCMBQKULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide |
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